

Spectroscopic Profile of 1-Oxomiltirone: A Technical Guide

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Compound of Interest		
Compound Name:	1-Oxomiltirone	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1- Oxomiltirone**, a significant abietane-type diterpenoid quinone. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and drug development settings. The data is compiled from the complete spectroscopic characterization following its total synthesis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **1-Oxomiltirone**, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopic Data

Table 1: ¹H NMR (400 MHz, CDCl₃) Data for **1-Oxomiltirone**



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
8.50	d	4.4	1H	Aromatic H
7.68	t	7.7	1H	Aromatic H
7.26	d	7.8	1H	Aromatic H
7.19 (m)	-	-	1H	Aromatic H
4.19	d	13.9	1H	CH ₂
4.01	d	13.9	1H	CH ₂
2.08 (m)	-	-	1H	СН
1.31	S	-	ЗН	СНз
1.01	d	6.7	3H	СН₃
0.80	d	6.8	3H	СНз

Note: The data corresponds to the major ketone form in CDCl₃ solution.

¹³C NMR Spectroscopic Data

Table 2: ¹³C NMR (100 MHz, CDCl₃) Data for **1-Oxomiltirone**



Chemical Shift (δ) ppm	Carbon Type
212.7	C=O
154.8	С
148.7	С
137.2	СН
124.3	С
122.0	СН
81.2	С
47.0	CH ₂
34.8	СН
23.5	СНз
17.1	СНз
16.1	СНз

Infrared (IR) Spectroscopic Data

Table 3: IR (KBr) Absorption Data for 1-Oxomiltirone



Wavenumber (cm ⁻¹)	Functional Group Assignment	
3495	O-H Stretching (possible trace of enol form or water)	
2969, 2877	C-H Stretching (aliphatic)	
1715	C=O Stretching (ketone)	
1593	C=C Stretching (aromatic)	
1438, 1308	C-H Bending	
1153, 1027	C-O Stretching	
751	C-H Bending (aromatic)	

Mass Spectrometry (MS) Data

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for a related α-hydroxy ketone

Ionization Mode	Calculated m/z	Found m/z	Formula
El	222.1489 [M+H]+	222.1486	C13H20NO2

Note: The provided HRMS data is for a closely related α -hydroxy ketone synthesized in the same study, illustrating the mass spectrometry technique used. Specific MS data for **1-Oxomiltirone** was not explicitly detailed in the provided snippets, but would be expected to show a molecular ion peak corresponding to its molecular formula ($C_{20}H_{22}O_3$).

Experimental Protocols

The spectroscopic data presented were acquired using standard analytical techniques.[1]

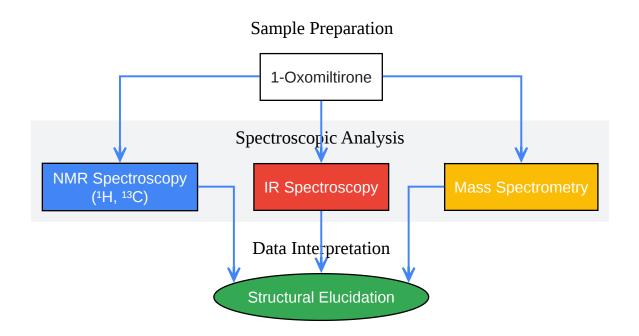
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz NMR spectrometer.[1] The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as the internal standard.[1] The solvent used was deuterated chloroform (CDCl₃).[1]



- Infrared (IR) Spectroscopy: IR spectra were obtained using a Bruker Vector 22 spectrometer.
 [1] Samples were prepared as potassium bromide (KBr) pellets.
- Mass Spectrometry (MS): High-resolution mass spectra were obtained on a high-resolution mass spectrometer (LCMS-IT-TOF).[1] Gas Chromatography-Mass Spectrometry (GC-MS) was performed on a Shimadzu GCMS-QP5050A spectrometer using electron ionization (EI) at an ionization voltage of 70 eV.[1]

Visualizations

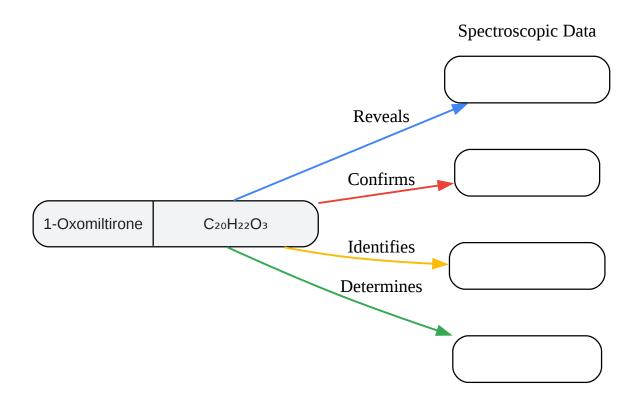
The following diagrams illustrate the workflow of spectroscopic analysis and the structural relationship of **1-Oxomiltirone** to the acquired data.



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Caption: General workflow for the spectroscopic analysis of an organic compound.





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Caption: Relationship between **1-Oxomiltirone**'s structure and its spectroscopic data.

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References

- 1. rsc.org [rsc.org]
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